

Physicochemical Properties of Calcium L-Aspartate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *calcium L-aspartate*

Cat. No.: B8707857

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **Calcium L-aspartate**, a chelated compound of significant interest in the pharmaceutical and nutraceutical industries. **Calcium L-aspartate** is recognized for its high bioavailability as a calcium supplement.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solubility, stability, hygroscopicity, and crystalline structure. Standardized experimental protocols for determining these properties are presented, accompanied by workflow visualizations. All quantitative data are consolidated into structured tables for clarity and comparative analysis.

Introduction

Calcium L-aspartate is an amino acid chelate where calcium is bound to L-aspartic acid.^{[3][4]} This structure enhances the bioavailability of calcium, making it an effective nutritional fortifier and a new generation calcium supplement.^{[1][5]} Its applications extend to being a pharmaceutical intermediate and a food additive, valued for its stable chemical structure and high absorption rate.^{[1][6]} Understanding its fundamental physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

Core Physicochemical Properties

The following tables summarize the key quantitative and qualitative physicochemical properties of **Calcium L-aspartate** compiled from various sources. Discrepancies in reported values,

such as for molecular formula and calcium content, may be attributable to different hydration states or measurement techniques.

Table 1: General and Physical Properties

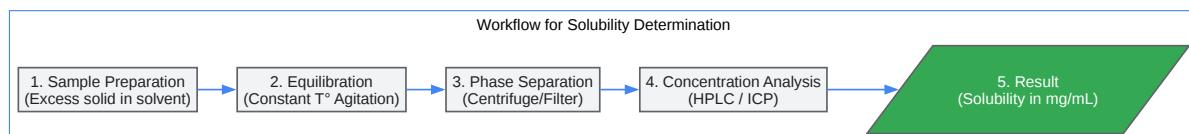
Property	Value	References
Appearance	White crystalline powder	[2][5][7]
Odor	Odorless	[1][5]
Molecular Formula	$C_8H_{12}CaN_2O_8$ (2:1 Aspartate:Calcium) / $C_4H_5CaNO_4$ (1:1)	[1][5][8]
Molecular Weight	~171.16 g/mol	[4][6][8]
Density	1.514 g/cm ³	[4][6]
pH (5% solution)	5.0 - 6.0	[9]
Calcium Content	10.8 - 12.6% or ~23.4%	[1][3][10]

Table 2: Solubility and Stability Properties

Property	Description	References
Solubility in Water	Soluble, with some sources noting high solubility (up to 39%). The resulting aqueous solution is clear to light white.	[1] [2] [3] [5]
Solubility in Organic Solvents	Practically insoluble or insoluble in ethanol, ether, and chloroform.	[2] [5]
Hygroscopicity	Hygroscopic; readily absorbs moisture from the air.	[1] [2] [3] [5]
Thermal Stability	Generally possesses good structural stability. Thermal decomposition can emit toxic nitrogen oxide fumes.	[1] [3] [6]
Melting Point	270 - 271 °C	[4] [6]
Boiling Point	264.1 °C at 760 mmHg	[4] [6]

Experimental Protocols for Property Determination

Detailed methodologies are essential for the accurate and reproducible characterization of **Calcium L-aspartate**. The following sections outline standard protocols for determining its key physicochemical properties.


Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a controlled temperature.

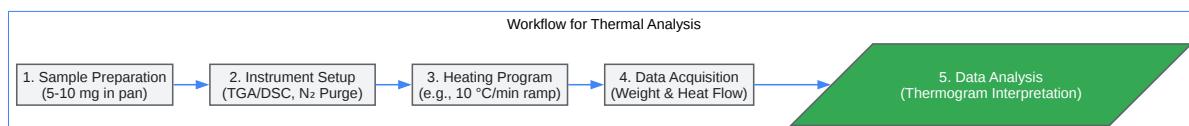
Protocol:

- Preparation: Add an excess amount of **Calcium L-aspartate** powder to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container.

- **Equilibration:** Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifuging at a high speed or filtering through a non-adsorptive, fine-pored filter (e.g., 0.22 µm).
- **Analysis:** Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of dissolved **Calcium L-aspartate** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma (ICP) to determine the calcium concentration.
- **Calculation:** The solubility is expressed in units such as mg/mL or mol/L.

[Click to download full resolution via product page](#)

Workflow for Equilibrium Solubility Determination.


Thermal Analysis (TGA/DSC)

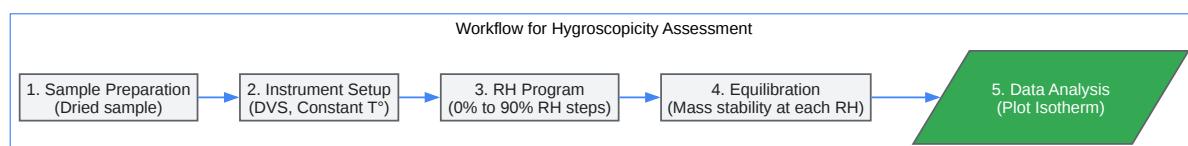
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize thermal stability, decomposition, and phase transitions.

Protocol:

- **Sample Preparation:** Accurately weigh a small amount (typically 5-10 mg) of **Calcium L-aspartate** powder into a TGA or DSC pan (e.g., aluminum, ceramic).

- Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate.
- Heating Program: Heat the sample according to a defined temperature program. A typical program involves a linear ramp (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 400 °C).
- Data Acquisition: Continuously record the sample weight as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).
- Data Analysis:
 - TGA Thermogram: Analyze for weight loss steps, which indicate dehydration or decomposition events.
 - DSC Thermogram: Analyze for endothermic or exothermic peaks, which correspond to melting, crystallization, or other phase transitions.

[Click to download full resolution via product page](#)


Workflow for TGA/DSC Thermal Analysis.

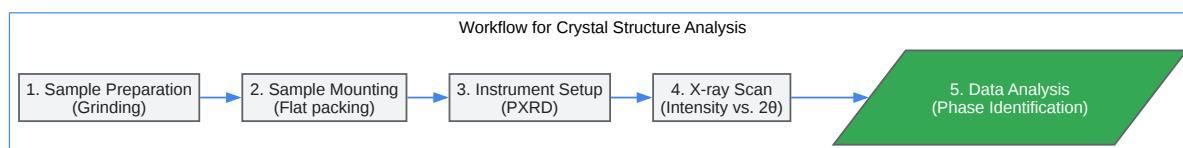
Hygroscopicity Assessment (Moisture Sorption Isotherm)

This analysis quantifies the extent and rate of moisture uptake by a material at various relative humidity (RH) levels.[\[11\]](#)

Protocol:

- Sample Preparation: Place a pre-weighed, dried sample of **Calcium L-aspartate** onto the balance of a Dynamic Vapor Sorption (DVS) instrument or into a desiccator for static analysis.
- Instrument Setup: Set the instrument to maintain a constant temperature (e.g., 25 °C).
- RH Program: Program the instrument to stepwise increase the relative humidity in the sample chamber, typically from 0% to 90% RH in 10% increments.
- Equilibration: At each RH step, allow the sample mass to equilibrate. Equilibrium is typically defined as a mass change of less than a specified percentage (e.g., 0.002%) over a set time (e.g., 10 minutes).
- Data Acquisition: Record the equilibrium sample mass at each RH step. A desorption curve can also be generated by subsequently decreasing the RH back to 0%.
- Data Analysis: Plot the percentage change in mass (moisture content) against the RH to generate the moisture sorption isotherm.[12]

[Click to download full resolution via product page](#)

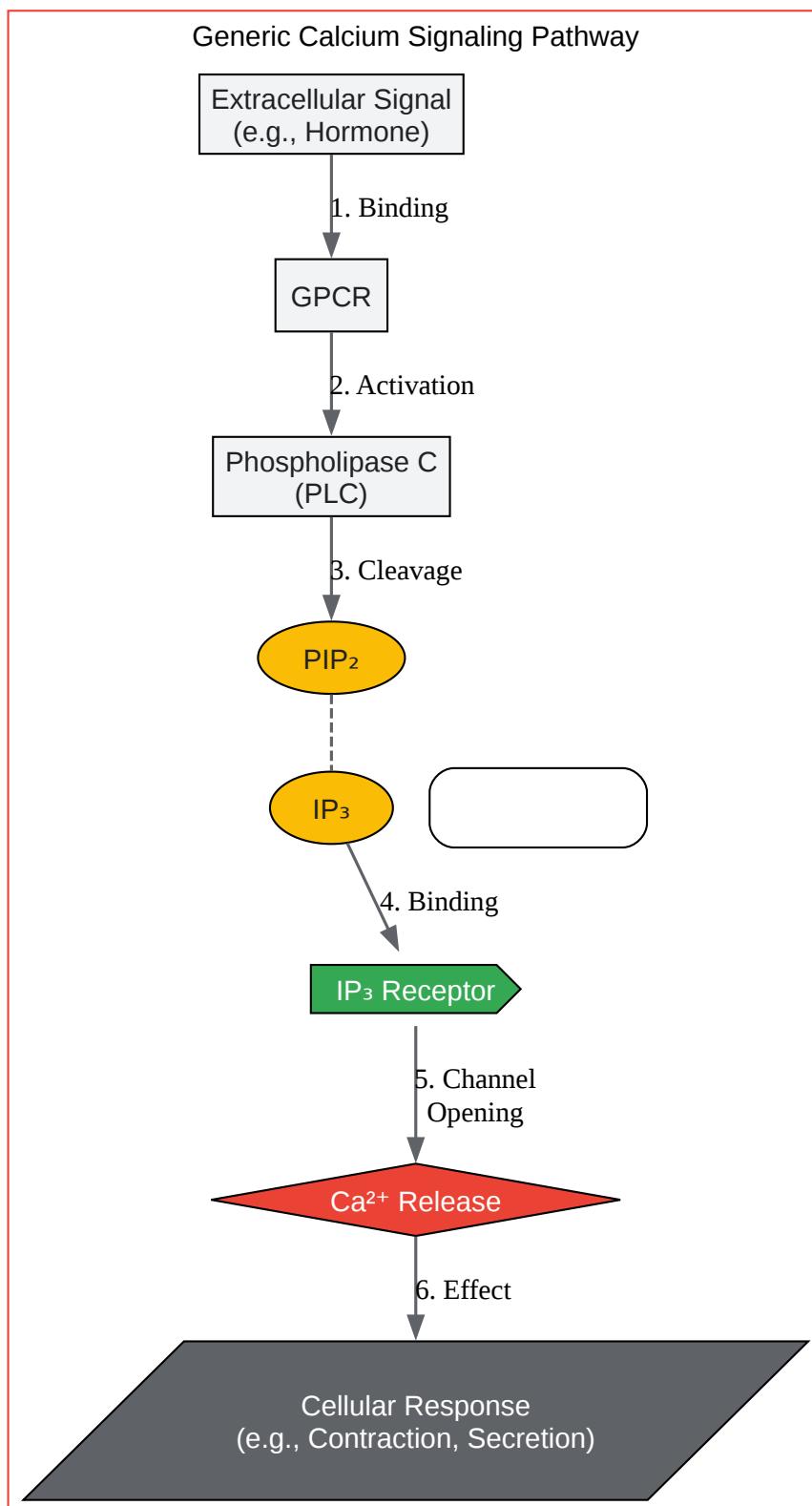

Workflow for Moisture Sorption Isotherm Analysis.

Crystal Structure Analysis (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline phase and assessing the crystallinity of a solid material.[13]

Protocol:

- Sample Preparation: Gently grind the **Calcium L-aspartate** powder using a mortar and pestle to ensure a random orientation of crystallites and a uniform, fine particle size.
- Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
- Instrument Setup: Place the sample holder in the PXRD instrument. Configure the X-ray source (e.g., Cu K α radiation) and detector settings.
- Data Collection: Scan the sample over a specified range of 2 θ angles (e.g., 5° to 50°), recording the intensity of the diffracted X-rays at each angle.
- Data Analysis: The resulting diffractogram (a plot of intensity vs. 2 θ) serves as a unique "fingerprint" of the crystalline solid. Compare the peak positions and relative intensities to reference patterns in a database (e.g., the ICDD PDF-2 database) to confirm the identity and phase purity of the material.[13]



[Click to download full resolution via product page](#)

Workflow for PXRD Crystal Analysis.

Biological Interactions: Generic Calcium Signaling

While **Calcium L-aspartate** itself does not have a unique signaling pathway, its therapeutic action is to deliver calcium ions (Ca²⁺), which are fundamental second messengers in virtually all cells. The diagram below illustrates a simplified, generic G-protein coupled receptor (GPCR) pathway that leads to an increase in intracellular calcium.

[Click to download full resolution via product page](#)

Simplified GPCR-mediated calcium release pathway.

Conclusion

Calcium L-aspartate is a well-regarded calcium supplement with distinct physicochemical properties that influence its performance and application. Its high water solubility, good stability, and crystalline nature are key attributes for formulation. However, its hygroscopicity necessitates careful handling and storage considerations to prevent moisture-induced degradation or changes in physical form. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic characterization of **Calcium L-aspartate**, ensuring product quality, consistency, and efficacy for researchers and developers in the pharmaceutical and food science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accobio.com [accobio.com]
- 2. wbcil.com [wbcil.com]
- 3. chembk.com [chembk.com]
- 4. Calcium L-aspartate | CAS#:21059-46-1 | Chemsoc [chemsoc.com]
- 5. Calcium L-Aspartate CAS 39162-75-9 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 6. echemi.com [echemi.com]
- 7. calcium laevo-aspartate, 21059-46-1 [thegoodsentscompany.com]
- 8. Calcium Aspartate | C4H5CaNO4 | CID 30465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wbcil.com [wbcil.com]
- 10. CN102731331A - L-calcium aspartate and its preparation method - Google Patents [patents.google.com]
- 11. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [Physicochemical Properties of Calcium L-Aspartate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8707857#determination-of-calcium-l-aspartate-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com